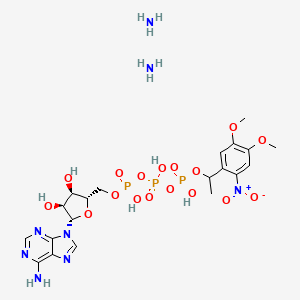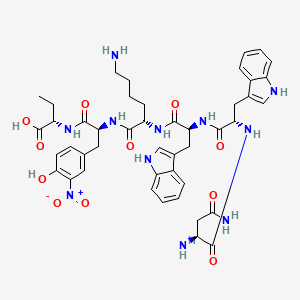
DMNPE-caged ATP diammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMNPE-caged ATP; quantum yield is 0.07.
Aplicaciones Científicas De Investigación
Enhancing Oocyte Development
Research by Xue et al. (2004) found that DMNPE-caged ATP improves blastocyst development and cell numbers in parthenogenetic embryos. This indicates its potential in enhancing the developmental competence of bovine and human oocytes, particularly in the context of in vitro fertilization and somatic cell nuclear transfer (Xue et al., 2004).
Effects on ATP-Regulated K(+)-Channels
Ammälä et al. (1991) studied the impact of DMNPE-caged ATP-analogue on ATP-regulated K(+)-channels in mouse pancreatic beta-cells. This research provides insights into the potential application of DMNPE-caged ATP in understanding and manipulating cellular ion channels, which are crucial in various physiological processes (Ammälä et al., 1991).
Potential in Bionanodevices
Wu et al. (2005) discussed the potential of caged ATP, including DMNPE-caged ATP, as a fuel source for micro- and nanodevices. This application is particularly relevant in the fields of remote biosensing and nanomedicine, where efficient energy conversion is essential (Wu et al., 2005).
Light-Induced Gene Expression
Monroe et al. (1999) utilized DMNPE to inactivate and subsequently activate plasmid expression through light induction. This technique allows for precise control over the timing and location of genetic material expression, which is invaluable in gene therapy and biological research (Monroe et al., 1999).
Controlling DNA Hybridization
Ghosn et al. (2005) explored the use of DMNPE for controlling DNA hybridization. This application is significant for regulating hybridization-based DNA bioactivity, potentially useful in genetic engineering and molecular biology (Ghosn et al., 2005).
Developing Photolabile Chelators
Ellis‐Davies and Barsotti (2006) characterized several photolabile chelators, including DMNPE derivatives, for caging Ca(2+). This research contributes to the development of more efficient methods for studying calcium signaling in cells (Ellis‐Davies and Barsotti, 2006).
Remote Control of Cell Differentiation
Li et al. (2017) discussed using DMNPE/siRNA in combination with up-conversion nanoparticles for remote control of stem cell differentiation and real-time monitoring. This innovative approach could revolutionize stem cell research and therapy (Li et al., 2017).
Propiedades
Fórmula molecular |
C20H27N6O17P3.2NH3 |
|---|---|
Peso molecular |
750.44 |
Nombre IUPAC |
[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(4,5-dimethoxy-2-nitrophenyl)ethoxy-hydroxyphosphoryl] hydrogen phosphate;azane |
InChI |
InChI=1S/C20H27N6O17P3.2H3N/c1-9(10-4-12(37-2)13(38-3)5-11(10)26(29)30)41-45(33,34)43-46(35,36)42-44(31,32)39-6-14-16(27)17(28)20(40-14)25-8-24-15-18(21)22-7-23-19(15)25;;/h4-5,7-9,14,16-17,20,27-28H,6H2,1-3H3,(H,31,32)(H,33,34)(H,35,36)(H2,21,22,23);2*1H3/t9?,14-,16-,17-,20-;;/m0../s1 |
SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.N.N |
Sinónimos |
Adenosine 5/'-triphosphate P |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






